molecular formula C7H2BrF5 B1381730 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene CAS No. 1805523-62-9

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene

Cat. No.: B1381730
CAS No.: 1805523-62-9
M. Wt: 260.99 g/mol
InChI Key: TYOPJVOERDAZCC-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method involves the reaction of 3,5-difluorobromobenzene with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the process. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene is employed in several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form specific intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPJVOERDAZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3,5-difluoro-2-(trifluoromethyl)aniline (24, 1.0 g, 5.07 mmol) in a 48% aqueous HBr (8 mL) and H2O (8 mL) was stirred at −5° C. for 5 min. To the suspension, NaNO2 (350 mg, 5.07 mmol) was added in a 10 mL aqueous solution dropwise maintaining −5° C. The resulting mixture was stirred at −5° C. for 1 h then CuBr (1.09 g, 7.63 mmol) was added portion-wise and the resulting suspension was allowed to slowly warm to ambient temperature. After 4 hours, the resulting solution was extracted with hexanes (3×75 mL). The combined organics were dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was chromatographed over silica gel (40 g Redisep column, pure hexanes) to afford 1-bromo-3,5-difluoro-2-(trifluoromethyl)benzene (25) as a light yellow liquid (1.01 g, 68%). 1H NMR (300 MHz, CDCl3) δ 7.34-7.28 (m, 1H), 6.99-6.85 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.09 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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